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Application of (R)-Dihydrolipoic Acid in Studying Mitochondrial Dysfunction

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Compound of Interest				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a key pathological feature in a wide range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and age-related pathologies. (R)-Dihydrolipoic acid ((R)-DHLA), the reduced form of (R)-α-lipoic acid, is a potent intramitochondrial antioxidant and a critical cofactor for mitochondrial dehydrogenase complexes.[1][2] Its unique properties make it an invaluable tool for researchers studying the mechanisms of mitochondrial decay and for professionals in drug development exploring therapeutic strategies to mitigate mitochondrial dysfunction.

(R)-DHLA directly scavenges reactive oxygen species (ROS), recycles other key antioxidants such as vitamins C and E, and chelates redox-active metals.[3] Furthermore, it plays a crucial role in cellular bioenergetics by improving mitochondrial respiration and ATP production.[4] Notably, (R)-DHLA has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, leading to the stimulation of peroxisome proliferator-activated receptorgamma coactivator-1 alpha (PGC- 1α).[3][5] This signaling cascade is a master regulator of mitochondrial biogenesis, the process of generating new mitochondria.[6]

These application notes provide a comprehensive overview of the use of (R)-DHLA in studying mitochondrial dysfunction, complete with detailed experimental protocols, quantitative data from relevant studies, and visualizations of key signaling pathways.



Data Presentation

The following tables summarize the quantitative effects of (R)-DHLA on key parameters of mitochondrial function.

Table 1: Effect of (R)-DHLA on Mitochondrial Membrane Potential (ΔΨm)

Model System	Treatment	Parameter Measured	Outcome	Reference
Hepatocytes from aged rats (24-26 months)	(R)-α-lipoic acid (0.5% w/w in diet) for 2 weeks	Mitochondrial Membrane Potential	Increased by 50.0% ± 7.9% compared to untreated aged rats	[1][2]
SH-SY5Y-MOCK neuroblastoma cells	100 μM α-lipoic acid for 24 hours	Mitochondrial Membrane Potential	Significant elevation compared to control	[4][7]
SH-SY5Y-MOCK neuroblastoma cells with rotenone- induced stress	1 mM α-lipoic acid pre- treatment for 1 hour	Mitochondrial Membrane Potential	Partial alleviation of rotenone-induced reduction	[4][7]

Table 2: Effect of (R)-DHLA on Mitochondrial Reactive Oxygen Species (ROS) Production



Model System	Treatment	Parameter Measured	Outcome	Reference
Hepatocytes from aged rats (24-26 months)	(R)-α-lipoic acid (0.5% w/w in diet) for 2 weeks	Oxidant production (DCFH fluorescence)	Significantly lowered compared to untreated aged rats	[1][2]
SH-SY5Y-MOCK and SH-SY5Y- APP695 neuroblastoma cells	100 μM and 1 mM α-lipoic acid for 24 hours	ROS Levels	Significantly lower in both cell lines	[4]
Heart mitochondria (ischemia/reperfu sion model)	Dihydrolipoic acid (DHLA)	Superoxide radicals (O2•–)	Effective in decreasing the formation and existence of O2•-	[8]

Table 3: Effect of (R)-DHLA on Mitochondrial Oxygen Consumption Rate (OCR)

Model System	Treatment	Parameter Measured	Outcome	Reference
Hepatocytes from aged rats (24-26 months)	(R)-α-lipoic acid (0.5% w/w in diet) for 2 weeks	Oxygen Consumption	Reversed age- related decline to levels of young rats	[1][2]
Hepatocytes from aged rats (24-28 months)	(R)-α-lipoic acid (0.5% w/w in diet) + Acetyl-L- carnitine (1.5% w/v in water) for 1 month	Hepatocellular O2 Consumption	Significantly increased (P = 0.02)	[9]



Table 4: Effect of (R)-DHLA on Cellular ATP Levels

Model System	Treatment	Parameter Measured	Outcome	Reference
SH-SY5Y-MOCK and SH-SY5Y- APP695 neuroblastoma cells	100 μM and 1 mM α-lipoic acid for 24 hours	ATP Levels	Significant increase in both cell lines	[4][10]
FABP3- overexpressing P19 embryonic cancer cells	α-lipoic acid	Intracellular ATP Synthesis	Increased	[11]

Experimental Protocols Isolation of Mitochondria from Rat Liver

This protocol describes the differential centrifugation method for isolating mitochondria from fresh rat liver tissue.

Materials:

- Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 1 mM EGTA, pH 7.4.
- Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, pH 7.4.
- Bovine Serum Albumin (BSA), fatty acid-free.
- Potter-Elvehjem homogenizer with a Teflon pestle.
- Refrigerated centrifuge.

Procedure:

• Euthanize the rat according to approved institutional guidelines and quickly excise the liver.



- Place the liver in ice-cold Isolation Buffer I.
- Mince the liver into small pieces and wash with Isolation Buffer I to remove excess blood.
- Homogenize the minced tissue in 5 volumes of ice-cold Isolation Buffer I with 0.5% (w/v)
 BSA using 5-10 strokes of the Potter-Elvehjem homogenizer.
- Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
- Carefully transfer the supernatant to a new centrifuge tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
- Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.
- Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.
- Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.
- Determine the protein concentration using a standard method such as the Bradford or BCA assay.

Measurement of Mitochondrial Membrane Potential $(\Delta \Psi m)$ using JC-1

This protocol utilizes the ratiometric fluorescent dye JC-1 to assess changes in $\Delta\Psi m$ in cultured cells treated with (R)-DHLA.

Materials:

- JC-1 dye stock solution (e.g., 1 mg/mL in DMSO).
- · Cell culture medium.
- Phosphate-Buffered Saline (PBS).
- Test compound: (R)-DHLA.
- Positive control (optional): Carbonyl cyanide m-chlorophenyl hydrazone (CCCP).



Fluorescence microscope or flow cytometer.

Procedure:

- Plate cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.
- Treat the cells with the desired concentrations of (R)-DHLA for the specified duration. Include untreated and vehicle controls. For a positive control for depolarization, treat a set of cells with CCCP (e.g., 10 μM) for 15-30 minutes.
- Prepare a JC-1 working solution (e.g., 2.5 μg/mL) in pre-warmed cell culture medium.
- Remove the treatment medium from the cells and wash once with warm PBS.
- Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
- Wash the cells twice with warm PBS.
- Add fresh pre-warmed medium or PBS to the cells.
- Analyze the cells immediately using either a fluorescence microscope or a flow cytometer.
 - Microscopy: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic or metabolically compromised cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~530 nm).
 - Flow Cytometry: Acquire fluorescence data in both the green (e.g., FITC channel) and red (e.g., PE channel) channels. The ratio of red to green fluorescence intensity is proportional to the ΔΨm.

Assessment of Mitochondrial ROS Production using MitoSOX Red

This protocol describes the use of the fluorescent probe MitoSOX Red to specifically detect mitochondrial superoxide in live cells.



Materials:

- MitoSOX Red reagent.
- Dimethyl sulfoxide (DMSO).
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
- Test compound: (R)-DHLA.
- Flow cytometer.

Procedure:

- Culture cells to the desired confluency.
- Treat cells with (R)-DHLA for the appropriate time.
- Prepare a 5 mM stock solution of MitoSOX Red in DMSO.
- Dilute the MitoSOX Red stock solution to a final working concentration of 2.5-5 μ M in prewarmed HBSS.
- Remove the culture medium, wash the cells with HBSS, and then incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
- Wash the cells three times with warm HBSS.
- Harvest the cells (e.g., by trypsinization for adherent cells).
- Resuspend the cells in fresh HBSS.
- Analyze the fluorescence intensity of the cells using a flow cytometer with an excitation of ~510 nm and emission detection at ~580 nm.

Measurement of Oxygen Consumption Rate (OCR)

This protocol provides a general outline for measuring OCR in isolated mitochondria using a Seahorse XF Analyzer or a similar microplate-based respirometer.



Materials:

- Isolated mitochondria (see Protocol 1).
- Respiration buffer (e.g., MAS buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2).
- Substrates (e.g., pyruvate, malate, succinate).
- ADP.
- Inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A).
- Seahorse XF Analyzer and appropriate microplates.

Procedure:

- Adhere isolated mitochondria to the bottom of the Seahorse XF microplate wells.
- Add pre-warmed respiration buffer containing the desired substrates to each well.
- Place the plate in the Seahorse XF Analyzer and allow for temperature equilibration.
- Measure the basal respiration rate.
- Sequentially inject compounds to assess different respiratory states:
 - State III (ADP-stimulated): Inject ADP to measure the maximal coupled respiration.
 - State IVo (Oligomycin-inhibited): Inject oligomycin (ATP synthase inhibitor) to measure proton leak.
 - Uncoupled Respiration: Inject FCCP (a protonophore) to measure the maximal respiratory capacity.
 - Non-mitochondrial Respiration: Inject a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to shut down mitochondrial respiration.



 Analyze the OCR data to determine the effects of (R)-DHLA on different aspects of mitochondrial respiration.

Quantification of Cellular ATP Levels

This protocol describes a luciferase-based assay to measure total cellular ATP content.

Materials:

- ATP assay kit (containing luciferase, D-luciferin, and a lysis buffer).
- · Cultured cells.
- Test compound: (R)-DHLA.
- · Luminometer.

Procedure:

- Plate cells in a white-walled 96-well plate and culture overnight.
- Treat cells with (R)-DHLA for the desired duration.
- At the end of the treatment, lyse the cells according to the ATP assay kit manufacturer's instructions to release the intracellular ATP.
- Add the luciferase/D-luciferin reagent to each well.
- Measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.
- Normalize the ATP levels to the total protein concentration or cell number in each well.

Signaling Pathways and Experimental Workflows (R)-DHLA Signaling Pathway for Mitochondrial Biogenesis

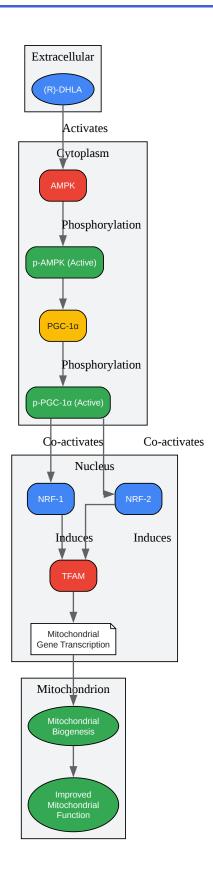


Methodological & Application

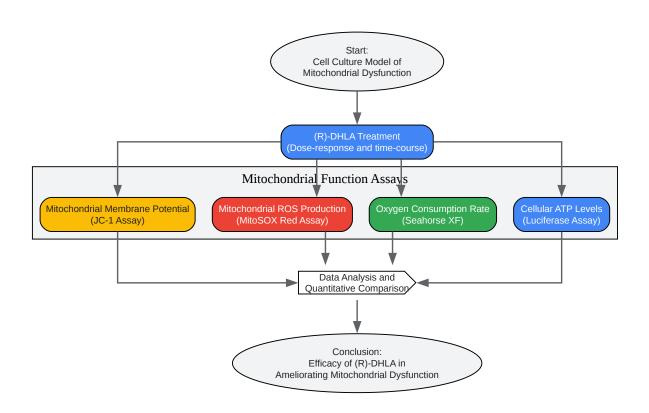
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(R)-DHLA enhances mitochondrial biogenesis primarily through the activation of the AMPK/PGC- 1α signaling pathway. This pathway is a critical regulator of cellular energy homeostasis and mitochondrial function.









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